5-Etil-3,4-dihidro-2H-pirrol

Descripción general

Descripción

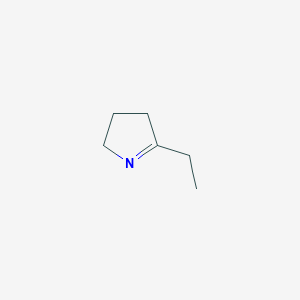

5-Ethyl-3,4-dihydro-2H-pyrrole: is a heterocyclic organic compound with the molecular formula C₆H₁₁N It is a derivative of pyrrole, characterized by the presence of an ethyl group at the 5-position and a partially saturated ring structure

Aplicaciones Científicas De Investigación

Chemistry: 5-Ethyl-3,4-dihydro-2H-pyrrole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, derivatives of 5-Ethyl-3,4-dihydro-2H-pyrrole have been investigated for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of agrochemicals, dyes, and polymers.

Mecanismo De Acción

Target of Action

The primary target of 5-Ethyl-3,4-dihydro-2H-pyrrole is the enzyme ectoine synthase . This enzyme is involved in the synthesis of ectoine, a compound that helps bacteria survive under salt stress conditions .

Mode of Action

5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, interacts with its target, ectoine synthase, through a side reaction . The enzyme forms 5-Ethyl-3,4-dihydro-2H-pyrrole by the cyclic condensation of glutamine . This reaction is reversible .

Biochemical Pathways

The biochemical pathway involved in the action of 5-Ethyl-3,4-dihydro-2H-pyrrole is the ectoine synthesis pathway . Ectoine synthase, the enzyme that 5-Ethyl-3,4-dihydro-2H-pyrrole interacts with, is a key player in this pathway . The compound’s interaction with ectoine synthase leads to the formation of 5-Ethyl-3,4-dihydro-2H-pyrrole, which supports the growth of bacteria under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation .

Pharmacokinetics

The compound’s interaction with ectoine synthase suggests that it may be absorbed and distributed in bacterial cells where the enzyme is present

Result of Action

The result of 5-Ethyl-3,4-dihydro-2H-pyrrole’s action is the formation of a compound that supports bacterial growth under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation . This suggests that 5-Ethyl-3,4-dihydro-2H-pyrrole could potentially be used to enhance the survival of bacteria in harsh environments.

Action Environment

The action of 5-Ethyl-3,4-dihydro-2H-pyrrole is influenced by environmental factors such as the presence of salt and temperature . The compound is beneficial for bacteria under salt stress conditions, suggesting that it may be more effective in saline environments . Additionally, it can stabilize enzymes against freeze-thaw denaturation, indicating that it may also be effective in environments with fluctuating temperatures .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-3,4-dihydro-2H-pyrrole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 5-Ethyl-3,4-dihydro-2H-pyrrole to the active site of the enzyme, thereby influencing its activity and the overall metabolic pathway .

Cellular Effects

The effects of 5-Ethyl-3,4-dihydro-2H-pyrrole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Ethyl-3,4-dihydro-2H-pyrrole has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 5-Ethyl-3,4-dihydro-2H-pyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby altering the metabolic pathways in which they are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-3,4-dihydro-2H-pyrrole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Ethyl-3,4-dihydro-2H-pyrrole is relatively stable under controlled conditions, but its degradation products can have different biochemical activities .

Dosage Effects in Animal Models

The effects of 5-Ethyl-3,4-dihydro-2H-pyrrole vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of oxidative stress .

Metabolic Pathways

5-Ethyl-3,4-dihydro-2H-pyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

The transport and distribution of 5-Ethyl-3,4-dihydro-2H-pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, which in turn affects its biochemical activity .

Subcellular Localization

The subcellular localization of 5-Ethyl-3,4-dihydro-2H-pyrrole is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the hydrogenation of pyrrole derivatives. For instance, the hydrogenation of 5-ethylpyrrole in the presence of a suitable catalyst such as palladium on carbon can yield 5-Ethyl-3,4-dihydro-2H-pyrrole. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods: Industrial production of 5-Ethyl-3,4-dihydro-2H-pyrrole may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Further reduction can lead to the formation of fully saturated pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Pyrrole derivatives with various functional groups.

Reduction: Pyrrolidine derivatives.

Substitution: N-substituted pyrroles and C-substituted pyrroles.

Comparación Con Compuestos Similares

Pyrrole: The parent compound, which lacks the ethyl group and has a fully unsaturated ring.

Pyrrolidine: The fully saturated analog of pyrrole.

3,4-Dihydro-2H-pyrrole: A similar compound without the ethyl group.

Uniqueness: 5-Ethyl-3,4-dihydro-2H-pyrrole is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Actividad Biológica

5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

The primary biological target of 5-Ethyl-3,4-dihydro-2H-pyrrole is ectoine synthase , an enzyme involved in the synthesis of ectoine, a protective compound for bacteria under stress conditions such as high salinity or extreme temperatures. The interaction of this compound with ectoine synthase leads to enhanced bacterial resilience by stabilizing enzymes against denaturation caused by freeze-thaw cycles and supporting growth under osmotic stress.

Biochemical Pathways

5-Ethyl-3,4-dihydro-2H-pyrrole influences various biochemical pathways:

- Ectoine Synthesis Pathway : By modulating ectoine production, the compound plays a crucial role in bacterial survival mechanisms.

- Cytochrome P450 Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of numerous substrates. This interaction can lead to inhibition or activation of these enzymes, impacting metabolic pathways significantly.

Pharmacokinetics

The pharmacokinetic profile of 5-Ethyl-3,4-dihydro-2H-pyrrole suggests that it is likely absorbed and distributed within bacterial cells where ectoine synthase is present. Its stability under controlled laboratory conditions indicates potential for prolonged biological activity.

Cellular Effects

Research indicates that 5-Ethyl-3,4-dihydro-2H-pyrrole affects cellular functions by:

- Modulating cell signaling pathways : This can lead to altered gene expression profiles related to oxidative stress responses.

- Influencing metabolic processes : The compound's interactions can enhance or inhibit various metabolic pathways depending on the cellular context.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-Ethyl-3,4-dihydro-2H-pyrrole:

- Antimicrobial Activity : Derivatives of this compound have been investigated for their potential antimicrobial properties. For instance, certain pyrrole derivatives exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) in the low nanomolar range .

- Olfactory Receptor Interaction : The compound has been found to interact with olfactory receptors, contributing to its role as an aroma compound in food products. This interaction may activate specific receptors involved in smell perception, indicating a sensory application.

The following table summarizes key biochemical properties and interactions of 5-Ethyl-3,4-dihydro-2H-pyrrole:

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₁N |

| Target Enzyme | Ectoine synthase |

| Key Interactions | Cytochrome P450 enzymes |

| Biological Activities | Antimicrobial, enzyme stabilization under stress conditions |

| Applications | Medicinal chemistry, food industry (as aroma compound), agrochemicals |

Propiedades

IUPAC Name |

5-ethyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPINLVYDXPOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152336 | |

| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-29-6 | |

| Record name | 2-Ethyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can online Hydrogen/Deuterium Exchange (HDX) coupled with mass spectrometry help identify metabolites containing 2-ethyl-1-pyrroline moieties?

A: Yes, research suggests that the methylene protons adjacent to the imine group in 2-ethyl-1-pyrroline and similar structures are exchangeable during online HDX. [] This exchange leads to a characteristic increase in mass-to-charge (m/z) ratio detectable by mass spectrometry. This property, coupled with high-resolution exact mass measurements, can help pinpoint the metabolism sites in parent drugs containing or forming 2-ethyl-1-pyrroline moieties during biotransformation. [] For instance, this approach was successfully used to identify a double-bond formation leading to a 2-ethyl-1-pyrroline structure in the metabolite of a proprietary compound. []

Q2: Is there a biomimetic synthetic route for Elaeocarpus alkaloids involving 2-ethyl-1-pyrroline as an intermediate?

A: Yes, a biomimetic approach utilizes the bis-dimethylacetal of 3,3'-iminodipropanal to synthesize various Elaeocarpus alkaloids, with 2-formyl-2'-ethyl-1-pyrrolinium serving as a key intermediate. [, ] This method allows for the synthesis of (±)-elaeokanine A, (±)-elaeokanine C, (±)-elaeocarpidine, and (±)-tarennine. [, ] This approach highlights the importance of 2-ethyl-1-pyrroline derivatives in natural product synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.